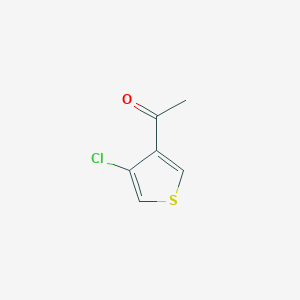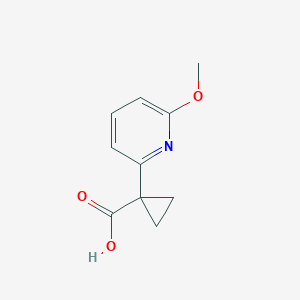
N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide
説明
N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide, commonly known as TTA, is a small molecule that has gained significant attention in scientific research in recent years. TTA is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
作用機序
TTA acts as an agonist of GPR40, which is a G-protein-coupled receptor that is activated by long-chain fatty acids. Upon binding of TTA to GPR40, a signaling cascade is initiated that leads to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium ions. The increase in intracellular calcium ions triggers the exocytosis of insulin-containing granules, leading to an increase in insulin secretion.
Biochemical and physiological effects:
TTA has been shown to have a number of biochemical and physiological effects, including the stimulation of insulin secretion, the activation of AKT, and the regulation of ion channels such as KATP. TTA has also been shown to have anti-inflammatory effects, and it has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of using TTA in lab experiments is its high potency and selectivity for GPR40. This allows for precise manipulation of the GPR40 signaling pathway without affecting other signaling pathways. However, one of the limitations of using TTA is its relatively short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the study of TTA and its potential therapeutic applications. One direction is the development of more potent and selective agonists of GPR40 that have longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of TTA in the treatment of type 2 diabetes and other metabolic disorders should be further explored.
科学的研究の応用
TTA has been extensively studied in scientific research as a tool to investigate the role of GPR40 in glucose homeostasis and insulin secretion. TTA has been shown to increase glucose-stimulated insulin secretion in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of type 2 diabetes. TTA has also been used to study the signaling pathways downstream of GPR40, including the activation of protein kinase B (AKT) and the regulation of ion channels such as the ATP-sensitive potassium channel (KATP).
特性
IUPAC Name |
N-[1-tert-butyl-4-(2-hydroxyphenyl)pyrazol-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(2,3)21-8-10(9-6-4-5-7-11(9)22)12(20-21)19-13(23)15(16,17)18/h4-8,22H,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADIAGLRHIHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)NC(=O)C(F)(F)F)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857359 | |
| Record name | N-[1-tert-Butyl-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide | |
CAS RN |
1431698-11-1 | |
| Record name | Acetamide, N-[1-(1,1-dimethylethyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-tert-Butyl-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)







![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)
![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)
